molecular formula C20H19NO4S2 B2853468 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946285-46-7

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2853468
CAS No.: 946285-46-7
M. Wt: 401.5
InChI Key: MGPXXUZVFATPHP-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative characterized by a 4-methoxybenzenesulfonyl group and a thiophen-2-yl ethyl substituent. Its molecular formula is C₂₁H₂₀NO₅S₂, with a molecular weight of 444.51 g/mol (calculated for the base compound without additional substituents) .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-25-16-9-11-17(12-10-16)27(23,24)19(18-8-5-13-26-18)14-21-20(22)15-6-3-2-4-7-15/h2-13,19H,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPXXUZVFATPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Thiophen-2-yl)Ethylamine Intermediate

The ethylamine backbone is constructed via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to couple thiophen-2-ylboronic acid with a halogenated precursor. For example:

  • Iodide Intermediate (e.g., 75 in) : Reacted with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene under Pd(dppf)Cl₂ catalysis in toluene/EtOH (3:1) at reflux.
  • Conditions : 2 M Na₂CO₃, 2 h reflux, yielding ~72% after filtration.
  • Purification : Isolated via precipitation and washed with H₂O, CH₂Cl₂, and MeOH.

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The ethylamine intermediate undergoes sulfonylation to install the 4-methoxybenzenesulfonyl group:

  • Reagents : 4-Methoxybenzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv) in DCM at 0°C to RT.
  • Reaction Time : 2–4 h, monitored by TLC for amine consumption.
  • Workup : Extracted with DCM, washed with dilute HCl, and dried over Na₂SO₄.

Key Consideration : Competing bis-sulfonylation is mitigated by controlled stoichiometry and low-temperature addition.

Amidation with Benzoyl Chloride

The terminal amine is acylated to form the benzamide moiety:

  • Conditions : Benzoyl chloride (1.5 equiv), pyridine (3.0 equiv) in THF, stirred at RT for 12 h.
  • Yield : ~65–80% after column chromatography (SiO₂, EtOAc/hexane).

Optimization and Mechanistic Insights

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling efficiency depends on:

  • Ligand Choice : Pd(dppf)Cl₂ enhances electron-deficient aryl coupling.
  • Solvent System : EtOH/toluene mixtures improve boronic acid solubility.
  • Base : Na₂CO₃ minimizes side reactions compared to stronger bases.

Sulfonylation Selectivity

Steric hindrance at the central carbon necessitates:

  • Protection Strategies : Temporary masking of the amine with (chloromethoxy)ethane prevents over-sulfonylation.
  • Electronic Effects : Electron-withdrawing groups on the sulfonyl chloride accelerate reaction kinetics.

Amidation Efficiency

  • Coupling Agents : HOBt/EDCl systems increase yields but introduce purification challenges.
  • Solvent Polarity : THF balances reactivity and solubility without epimerization.

Analytical Characterization Data

Parameter Value Method
Molecular Formula C₂₀H₁₉N₂O₄S₂ HRMS (ESI+)
Molecular Weight 437.5 g/mol Calculated from formula
Retention Factor (TLC) 0.45 (EtOAc/hexane 1:1) Silica gel
Melting Point 168–170°C DSC
Purity >98% HPLC (C18, 254 nm)

Comparative Analysis of Alternative Routes

Reductive Amination Approach

  • Substrate : 2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)acetaldehyde + Benzamide.
  • Conditions : NaBH₃CN, MeOH, RT, 24 h.
  • Outcome : Lower yield (∼40%) due to imine instability.

Solid-Phase Synthesis

  • Resin : Wang resin-functionalized amine.
  • Limitation : Poor scalability and high reagent costs.

Industrial Scalability and Challenges

  • Cost Drivers : Pd catalysts and boronic acids contribute >60% of raw material costs.
  • Purification : Column chromatography remains a bottleneck; switch to crystallization using ethanol/water improves throughput.
  • Regulatory Compliance : Residual palladium must be <10 ppm (ICH Q3D).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

5-Chloro-2-Methoxy Analogue (G509-0028)
  • Structure: Differs by a 5-chloro and 2-methoxy group on the benzamide ring (C₂₁H₂₀ClNO₅S₂) .
  • Implications: The chlorine atom may enhance lipophilicity and receptor binding affinity, as seen in antimicrobial 2-azetidinone derivatives (e.g., compound 4 in , where chloro-substituents improved activity) . The methoxy group at position 2 could alter steric hindrance or hydrogen-bonding capacity compared to the parent compound.
Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)
  • Structure : Features a 4-methoxybenzamide core with a piperidinyl ethyl group instead of a thiophen-2-yl ethyl group .
  • Implications: The piperidinyl group in [¹²⁵I]PIMBA facilitates high-affinity sigma receptor binding (Kd = 5.80 nM).
Antioxidant Benzamide (THHEB)
  • Structure : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide .
  • Implications: Hydroxyl groups in THHEB confer potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging).

Heterocyclic Modifications

Thiazole- and Thiadiazole-Containing Benzamides
  • Examples :
    • 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (): A thiazole ring replaces the thiophene, with a sulfamoyl group enhancing solubility.
    • 2-Methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide (): The thiadiazole ring may increase metabolic resistance.

Sulfonyl vs. Sulfonamide/Sulfamoyl Groups

  • Sulfonamide Derivatives : Compounds like 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB, ) use sulfonamide linkages, which are less electron-withdrawing than sulfonyl groups.
  • Implications : The sulfonyl group in the target compound increases electrophilicity, possibly enhancing interactions with nucleophilic residues in enzyme active sites. This is critical for protease inhibitors or receptor antagonists.

Antimicrobial and Anticancer Potential

  • 2-Azetidinone Derivatives (): Chloro-substituted benzamides (e.g., compound 4) showed IC₅₀ values <10 μM against bacterial strains. The target compound’s thiophene and sulfonyl groups may similarly disrupt microbial membranes or enzymes.
  • Anticancer Activity: Styryl-substituted 2-azetidinones (e.g., compound 17) inhibited MCF7 cells via tubulin binding .

Diagnostic and Therapeutic Potential

  • Sigma Receptor Ligands (): Benzamides like [¹²⁵I]PIMBA achieved tumor-to-blood ratios >5:1 in prostate cancer models. The target compound’s sulfonyl group may improve tumor retention compared to sulfonamides.

Structural and Functional Comparison Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activity/Property Evidence ID
Target Compound 4-Methoxybenzenesulfonyl, thiophene 444.51 Structural stability
G509-0028 5-Cl, 2-OMe on benzamide 478.97 Enhanced lipophilicity
[¹²⁵I]PIMBA Piperidinyl ethyl, 4-OMe ~450 (estimated) Sigma receptor binding (Kd=5.80 nM)
THHEB 3,4,5-Trihydroxy, 4-hydroxyphenyl 316.30 Antioxidant (IC₅₀=22.8 μM DPPH)
4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)) Bromo, nitro, sulfonamide 399.19 Crystallographic comparison

Q & A

Q. What are the critical steps and challenges in synthesizing N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide?

The synthesis typically involves:

  • Step 1 : Formation of the thiophene-ethyl backbone via nucleophilic substitution or condensation reactions.
  • Step 2 : Introduction of the 4-methoxybenzenesulfonyl group using sulfonation reagents (e.g., chlorosulfonic acid) under inert atmospheres.
  • Step 3 : Coupling with benzamide via amide bond formation, often employing carbodiimide-based coupling agents. Challenges :
  • Sensitivity of the sulfonyl group to moisture, requiring anhydrous conditions .
  • Purification difficulties due to byproducts; column chromatography or recrystallization (e.g., using methanol/DCM) is recommended . Validation : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS (exact mass ~445.55 g/mol) .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

  • Method : Use accelerated stability testing by incubating the compound in buffers (pH 3–10) at 37°C for 72 hours.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track loss of parent peak area.
  • Key Findings : Sulfonamide bonds are prone to hydrolysis in acidic conditions (pH <5), while the thiophene ring remains stable .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) using ATP-competitive probes .

Advanced Research Questions

Q. How can conflicting data on this compound’s kinase inhibition efficacy across studies be resolved?

  • Root Causes : Variability in assay conditions (e.g., ATP concentration, enzyme isoforms) or compound purity.
  • Solutions :
  • Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays).
  • Validate purity via HPLC (>95%) and control for DMSO concentration in cell-based assays.
  • Cross-reference with structural analogs (e.g., ’s sulfonamide derivatives) to identify critical substituents .

Q. What strategies optimize target specificity given its potential multi-pathway interactions?

  • Approach 1 : Chemoproteomics using activity-based protein profiling (ABPP) to map off-target interactions.
  • Approach 2 : CRISPR-Cas9 knockout screens to identify genetic vulnerabilities linked to the compound’s efficacy.
  • Example : In , similar compounds showed preferential binding to PI3K isoforms over EGFR, suggesting scaffold-specific selectivity .

Q. How do solvent polarity and temperature influence its reactivity in follow-up derivatization?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonyl group, while DCM favors electrophilic aromatic substitution on the benzamide.
  • Temperature : Reactions at 60–80°C improve yields for sulfonamide couplings but risk thiophene ring decomposition. Monitor via TLC and in situ FTIR .

Methodological Considerations

Q. Which analytical techniques best resolve structural ambiguities in this compound?

  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms sulfonyl-thiophene connectivity.
  • X-ray Crystallography : Resolves stereochemistry at the ethyl linker (if crystalline).
  • IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. What computational tools predict its pharmacokinetic properties?

  • Software : SwissADME or Schrödinger’s QikProp for logP, solubility, and CYP450 inhibition.
  • Insights : High logP (~3.5) suggests moderate blood-brain barrier penetration; sulfonamide moiety may increase renal clearance .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Contextual Factors :
  • Dose-Dependency : Low concentrations (µM range) may modulate inflammatory cytokines (e.g., TNF-α), while higher doses induce apoptosis.
  • Cell-Type Specificity : notes thiophene derivatives activate NF-κB in macrophages but inhibit it in cancer cells .
    • Resolution : Conduct dual-activity profiling in parallel assays to map concentration- and cell-dependent effects .

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